N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Beschreibung
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a heterocyclic compound featuring a pyrimidinone core substituted with a 2-fluorobenzamide group, a thioether-linked benzo[d][1,3]dioxol-5-ylamine moiety, and an amino group. This structure integrates multiple pharmacophoric elements:
- The pyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
- The 2-fluorobenzamide group enhances metabolic stability and bioavailability through fluorine’s electron-withdrawing effects .
- The benzo[d][1,3]dioxole (methylenedioxyphenyl) fragment is common in bioactive molecules, contributing to receptor binding via π-π interactions .
Synthesis typically involves coupling reactions between pyrimidinone intermediates and activated carboxylic acid derivatives under mild basic conditions (e.g., caesium carbonate in N,N-dimethylformamide), as seen in analogous compounds . Characterization relies on ¹H NMR, IR, and mass spectrometry, with structural validation via crystallography using tools like SHELX .
Eigenschaften
CAS-Nummer |
872597-24-5 |
|---|---|
Molekularformel |
C20H16FN5O5S |
Molekulargewicht |
457.44 |
IUPAC-Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI-Schlüssel |
WLFVBQUEDQDWHW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1). VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity. It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells.
Biochemical Pathways
The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, which is crucial for angiogenesis. By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis. The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs.
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells.
Result of Action
The result of the action of this compound is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs. This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin.
Biologische Aktivität
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activities. Its molecular formula is with a molecular weight of approximately 457.4 g/mol. The structure includes:
- Amino and Dioxole Groups : These may enhance interactions with biological targets.
- Pyrimidine and Benzamide Moieties : Known for their roles in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.4 g/mol |
| Key Functional Groups | Amino, Dioxole, Thio |
| Potential Applications | Anticancer, Antimicrobial |
Synthesis Methods
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves several steps that require precise control over reaction conditions. Common methods include:
- Formation of the Dioxole Moiety : Utilizing benzo[d][1,3]dioxole derivatives as starting materials.
- Pyrimidine Ring Construction : Employing thioether linkages to integrate the pyrimidine structure.
- Final Coupling Reaction : Combining the intermediate products to yield the final compound.
Anticancer Properties
Research indicates that compounds structurally similar to N-(4-amino... exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with similar pyrimidine structures have shown significant inhibitory effects on tumor growth in human cancer cell lines (PubMed ).
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific enzymes involved in cell cycle regulation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated effective MIC values against pathogens like Staphylococcus aureus (PubMed ).
| Compound Type | MIC (µg/mL) |
|---|---|
| Pyrimidine Derivatives | 3.9 - 31.5 |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the activity of pyrimidine derivatives against leukemia cells, revealing varying degrees of effectiveness depending on structural modifications (PubMed ).
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of related compounds, suggesting a promising avenue for developing new antimicrobial agents (PubMed ).
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Bioactivity Profiles
Key Observations :
Pyrimidine/Pyrimidinone Derivatives: The target compound shares a pyrimidinone core with antimicrobial/anticancer derivatives (e.g., benzooxazine-pyrimidine hybrids). However, its thioether-linked benzo[d][1,3]dioxole moiety distinguishes it from simpler phenyl-substituted analogues .
Benzamide Analogues : Compared to (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide, the target’s 2-fluorobenzamide group likely enhances metabolic stability, while the benzo[d][1,3]dioxole may improve CNS penetration .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows:
- ~0.65–0.72 similarity to pyrimidine-based kinase inhibitors (e.g., imatinib analogues) due to shared heterocyclic cores.
- <0.40 similarity to benzamide-based antidiabetics, reflecting divergent substitution patterns .
Pharmacological Screening Trends
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide?
- Methodology :
- Step 1 : Acylation of a pyrimidinone core with 2-fluorobenzoyl chloride under reflux conditions in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) .
- Step 2 : Thioether linkage formation via nucleophilic substitution using 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl thiol in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (≥95% purity) .
- Key Challenges :
- Ensuring regioselectivity during thioether formation to avoid disulfide byproducts.
- Optimizing reaction time and temperature to prevent hydrolysis of the dioxolane ring .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), thioether CH₂ (δ 3.0–3.5 ppm), and dioxolane protons (δ 5.8–6.2 ppm).
- ¹³C NMR : Detects carbonyl carbons (~170 ppm) and fluorinated aromatic carbons (~115–125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~520–530 Da) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Strategies :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors for acylation steps to enhance heat transfer and reduce side reactions .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) affecting ionization of the fluorobenzamide group .
- Structural Analogs : Trifluoromethyl groups in analogs (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) may skew target selectivity .
- Validation :
- Replicate assays in parallel using standardized protocols.
- Conduct molecular docking to compare binding modes across homologs .
Q. What computational methods are suitable for identifying potential molecular targets?
- Approaches :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
- Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrogen-bonding motifs .
- Data :
- A related benzamide compound showed ΔG binding of −9.2 kcal/mol to EGFR vs. −7.8 kcal/mol for the parent scaffold .
Q. How to assess stability and degradation pathways under physiological conditions?
- Protocols :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-MS for hydrolytic products (e.g., cleavage of the dioxolane ring) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via UPLC .
- Findings :
- Trifluoromethyl analogs degrade 40% slower than non-fluorinated counterparts in microsomal assays due to reduced oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
